N-Benzyl-2,2,2-trifluoroacetamide

Catalog No.
S664619
CAS No.
7387-69-1
M.F
C9H8F3NO
M. Wt
203.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-2,2,2-trifluoroacetamide

CAS Number

7387-69-1

Product Name

N-Benzyl-2,2,2-trifluoroacetamide

IUPAC Name

N-benzyl-2,2,2-trifluoroacetamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

DEXVYKWXVWAYGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoro-N-(phenylmethyl)acetamide; N-Benzyl-2,2,2-trifluoro-acetamide; NSC 24676;

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(F)(F)F

Synthetic Organic Chemistry:

  • Acylation reagent: N-BFTFA can act as an acylation reagent, introducing a trifluoroacetyl group (CF3CO) onto various nucleophiles. However, its use in this context is overshadowed by other more readily available and efficient trifluoroacetylating agents like trifluoroacetic anhydride ().

Medicinal Chemistry:

  • Potential anticonvulsant activity: Some studies have investigated N-BFTFA's potential anticonvulsant properties. However, the available research is limited and inconclusive, and further investigation is needed to confirm its efficacy and understand its mechanism of action ().

Material Science:

  • Potential applications in liquid crystals: N-BFTFA's structure suggests potential applications in liquid crystals due to its elongated shape and aromatic ring. However, there is limited research exploring this specific application, and further investigation is required to understand its suitability and properties in this context.

N-Benzyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol. It features a benzyl group attached to a trifluoroacetamide moiety, which imparts unique chemical properties. The compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. N-Benzyl-2,2,2-trifluoroacetamide has garnered attention in various fields due to its potential applications in pharmaceuticals and agrochemicals.

  • Acylation Reactions: The compound can undergo further acylation reactions due to the presence of the amide functional group.
  • Hydrolysis: Under acidic or basic conditions, N-Benzyl-2,2,2-trifluoroacetamide can hydrolyze to form benzylamine and trifluoroacetic acid.
  • Nucleophilic Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions, particularly with nucleophiles like amines or alcohols.

Research has indicated that N-Benzyl-2,2,2-trifluoroacetamide exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains .
  • Antioxidant Activity: It has demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity: Preliminary studies suggest that N-Benzyl-2,2,2-trifluoroacetamide may exhibit cytotoxic effects on certain cancer cell lines .

N-Benzyl-2,2,2-trifluoroacetamide can be synthesized through several methods:

  • Friedel-Crafts Acylation: This is the most common method, involving the acylation of benzylamine with trifluoroacetic anhydride:
    • Reactants: Benzylamine and trifluoroacetic anhydride.
    • Conditions: Typically requires a Lewis acid catalyst .
  • Reaction with Benzyl Bromide: Another method involves the reaction of trifluoroacetamide with benzyl bromide:
    • Reactants: Trifluoroacetamide and benzyl bromide.
    • Conditions: This method may require a base to facilitate the nucleophilic substitution reaction .

N-Benzyl-2,2,2-trifluoroacetamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be explored as a lead compound for drug development.
  • Agrochemicals: Its antimicrobial properties make it a candidate for use in agricultural formulations.
  • Chemical Research: It serves as an intermediate in organic synthesis and material science.

Interaction studies involving N-Benzyl-2,2,2-trifluoroacetamide have focused on its binding affinity with biological targets. Molecular docking studies suggest that it may interact effectively with specific enzymes and receptors due to its structural characteristics. These interactions could elucidate its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with N-Benzyl-2,2,2-trifluoroacetamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzamideAmideLacks trifluoromethyl group; less lipophilic
Trifluoroacetic AcidCarboxylic AcidStronger acidity; used in different synthetic routes
N-Methyl-2,2,2-trifluoroacetamideTrifluoroacetamideMethyl instead of benzyl; different biological profile
N,N-DimethylformamideFormamideSolvent properties; broader applications

The uniqueness of N-Benzyl-2,2,2-trifluoroacetamide lies in its combination of the benzyl moiety with the trifluoromethyl group, which significantly enhances its lipophilicity and biological activity compared to other similar compounds.

XLogP3

2.1

Wikipedia

N-Benzyl-2,2,2-trifluoroethanimidic acid

Dates

Modify: 2023-08-15

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